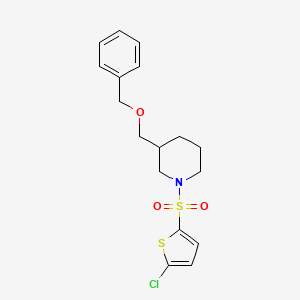
3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H20ClNO3S2 and its molecular weight is 385.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibition : Compounds with structural similarities to the piperidine backbone are known to act as inhibitors of Cytochrome P450 isoforms. These enzymes are crucial for the metabolism of many drugs, and their inhibition can significantly impact drug-drug interactions and the pharmacokinetics of therapeutics. Piperidine derivatives have been studied for their selectivity and potency in inhibiting specific CYP isoforms, which is essential for predicting drug interactions and optimizing drug therapy (S. C. Khojasteh et al., 2011).
DNA Interaction Studies : Analogues of benzimidazole, a functional group related to the one in the compound of interest, have been explored for their ability to bind to the DNA minor groove. These interactions are critical for understanding the mechanism of action of various therapeutic agents and could lead to the development of new drugs targeting genetic diseases or cancer (U. Issar & R. Kakkar, 2013).
Antineoplastic Agent Development : Piperidine derivatives have been the focus of antineoplastic agent development due to their cytotoxic properties and potential for cancer treatment. These compounds can induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions, which are crucial mechanisms in combating cancer cells (Mohammad Hossain et al., 2020).
Chemokine Receptor Antagonism : Piperidine and its derivatives are investigated for their potential as chemokine receptor antagonists. Chemokine receptors, such as CCR3, play significant roles in allergic diseases. Small molecule antagonists targeting these receptors could provide new therapeutic avenues for treating conditions like asthma, atopic dermatitis, and allergic rhinitis (Lianne I Willems & A. IJzerman, 2009).
Central Nervous System (CNS) Acting Drugs : Compounds containing piperidine and similar heterocyclic structures have been explored for their CNS activity, offering potential leads for developing new CNS drugs. These compounds can affect various CNS pathways, potentially offering treatments for disorders such as depression, psychosis, or anxiety (S. Saganuwan, 2017).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c18-16-8-9-17(23-16)24(20,21)19-10-4-7-15(11-19)13-22-12-14-5-2-1-3-6-14/h1-3,5-6,8-9,15H,4,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDBRIHVERDUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
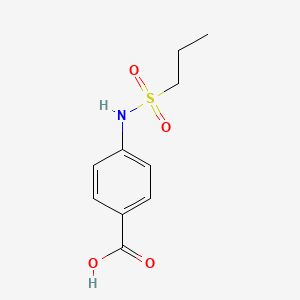

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)
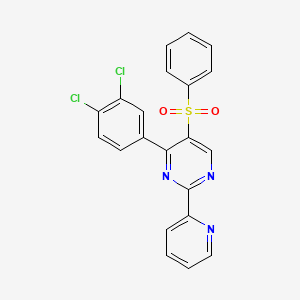


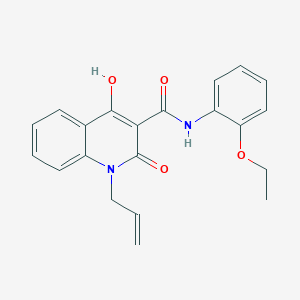
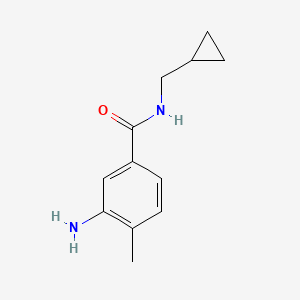
![4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2503252.png)
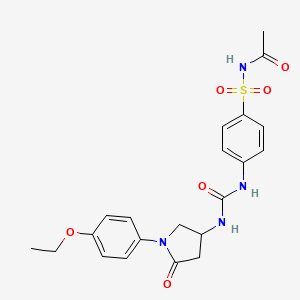
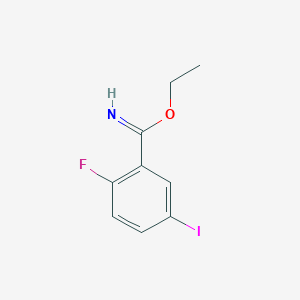
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2503261.png)
